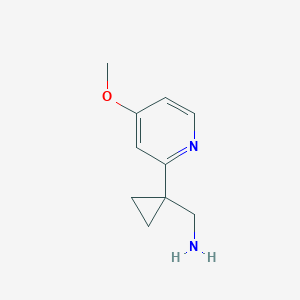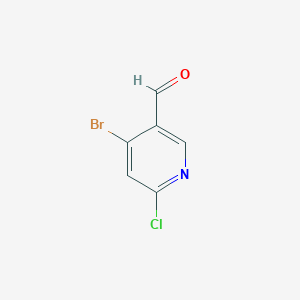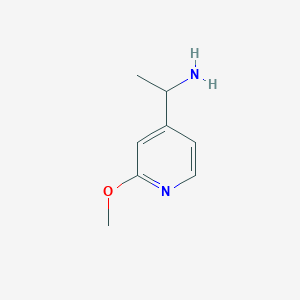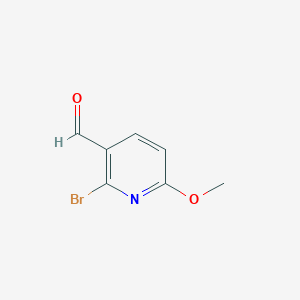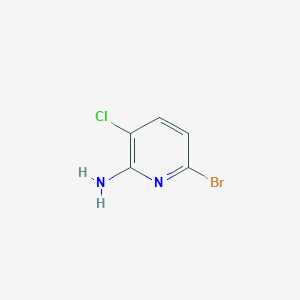![molecular formula C13H20O3 B3026768 methyl {3-oxo-2-[(2Z)-pent-2-en-1-yl]cyclopentyl}acetate CAS No. 1101843-02-0](/img/structure/B3026768.png)
methyl {3-oxo-2-[(2Z)-pent-2-en-1-yl]cyclopentyl}acetate
Übersicht
Beschreibung
“Methyl {3-oxo-2-[(2Z)-pent-2-en-1-yl]cyclopentyl}acetate” is a chemical compound with the molecular formula C13H20O3 . It is also known as Methyl dihydrojasmonate and is used as a fragrance ingredient with a jasmine-like odor .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopentane ring with a 3-oxo group and a 2-pentenyl group. It also has a methyl ester group attached to the cyclopentane ring . The exact structure can be found in chemical databases like PubChem or ChemSpider .Physical And Chemical Properties Analysis
This compound has a density of approximately 1.0 g/cm3, a boiling point of 302.9°C at 760 mmHg, and a flash point of 128.6°C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 6 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Fragrance Material Review
Methyl 3-oxo-2-(pent-2-enyl)cyclopentaneacetate, reviewed by Scognamiglio et al. (2012), is primarily used as a fragrance ingredient. It belongs to the fragrance structural group of Ketones Cyclopentanones and Cyclopentenones, characterized by a cyclopentanone or cyclopentenone ring with alkane or alkene substituents. This paper provides a comprehensive summary of the toxicology and dermatology papers related to this compound, emphasizing its physical properties and safety assessment in fragrances (Scognamiglio et al., 2012).
Senescence Promotion in Oat Leaves
Ueda and Kato (1981) discovered that methyl jasmonate, a compound closely related to methyl {3-oxo-2-[(2Z)-pent-2-en-1-yl]cyclopentyl}acetate, significantly promotes the senescence of oat leaf segments, both in darkness and light. Remarkably, it completely negates the senescence-retarding action of light, showcasing its strong senescence-promoting effect (Ueda & Kato, 1981).
Low Impact Ether Synthesis
Azzena et al. (2015) utilized Cyclopentyl methyl ether, which shares a structural similarity to the compound , as a solvent in the synthesis of 1,3-dioxanes and 1,3-dioxolanes. This process, carried out under Dean-Stark conditions, uses ammonium salts as environmentally friendly acidic catalysts, highlighting a novel approach in sustainable chemical synthesis (Azzena et al., 2015).
Cyclopentyl Acetate Enolates Methylation
Mulzer et al. (2005) explored the stereoselectivity of C-methylation of oxolanyl and cyclopentyl acetate enolates. This research provides insights into the configuration of C-methyl diastereomers, elucidated through structural analysis and NMR spectroscopy. The findings contribute to the understanding of the stereodirecting effects in methylation reactions, useful in synthetic organic chemistry (Mulzer et al., 2005).
Palladium-Catalyzed Cyclization in Synthesis
Tsuji et al. (1980) conducted a study on the cyclization of certain ketones using a palladium catalyst. This method was applied in the synthesis of methyl dihydrojasmonate, providing a crucial step in the synthesis of complex organic compounds, including those related to this compound (Tsuji et al., 1980).
Wirkmechanismus
Methyl jasmonate (MeJA), also known as “methyl 2-[3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetate” or “methyl {3-oxo-2-[(2Z)-pent-2-en-1-yl]cyclopentyl}acetate”, is a volatile organic compound that plays a crucial role in plant defense and various developmental pathways .
Target of Action
MeJA primarily targets plant cells, where it acts as a signaling molecule. It is involved in the regulation of plant defense responses as well as antioxidant systems . It is also known to induce resistance in plants to various pathogens .
Mode of Action
MeJA interacts with specific receptors in plant cell membranes and the nucleus, activating a signaling pathway that results in the induction of transcription factors . This leads to the activation or repression of MeJA-regulated genes . It is also known to reduce the expression of tumor necrosis factor tissue levels and modulate the production of reactive oxygen species .
Biochemical Pathways
MeJA is part of the jasmonate (JA) biosynthetic pathway, which is derived from α-linolenic acid (α-LeA) of chloroplast membranes . This pathway involves several enzymatic reactions that convert α-LeA into JA, which is then methylated to form MeJA . The biosynthesis of JAs takes place in three different cellular compartments: the chloroplast, peroxisome, and cytoplasm .
Pharmacokinetics
The pharmacokinetics of MeJA in plants involves its synthesis, distribution, and degradation. It is synthesized in response to various biotic and abiotic stresses and can be spread by physical contact or through the air to produce a defensive reaction in unharmed plants . The unharmed plants absorb the airborne MeJA through either the stomata or diffusion through the leaf cell cytoplasm .
Result of Action
The action of MeJA results in a wide range of effects at the molecular and cellular level. It induces the plant to produce multiple different types of defense chemicals such as phytoalexins (antimicrobial), nicotine, or protease inhibitors . These defense chemicals interfere with the insect digestive process and discourage the insect from eating the plant again . It also has a significant impact on plant growth and development, including seed germination, root growth, flowering, fruit ripening, and senescence .
Action Environment
The action of MeJA is influenced by various environmental factors. It is produced in response to tissue damage, whether caused by necrotrophic pathogens, insects, herbivores, or mechanical stress . It also plays a role in plant responses to abiotic stresses such as drought, low temperature, and salinity . The application of MeJA has been shown to improve plant stress tolerance under these conditions .
Biochemische Analyse
Biochemical Properties
Methyl jasmonate is involved in several biochemical reactions within plants. It interacts with various enzymes, proteins, and other biomolecules to regulate plant defense and development. One key enzyme involved in the biosynthesis of methyl jasmonate is S-adenosyl-L-methionine:jasmonic acid carboxyl methyltransferase, which catalyzes the conversion of jasmonic acid to methyl jasmonate . Methyl jasmonate can induce the production of defense chemicals such as phytoalexins, nicotine, and protease inhibitors, which interfere with insect digestion and deter herbivory . Additionally, methyl jasmonate interacts with proteins involved in the signaling pathways that regulate gene expression and metabolic processes .
Cellular Effects
Methyl jasmonate has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In response to methyl jasmonate, plants exhibit changes in gene expression that lead to the production of defense-related proteins and secondary metabolites . Methyl jasmonate also affects cell signaling pathways by interacting with other plant hormones, such as salicylic acid and ethylene, to coordinate defense responses . Furthermore, methyl jasmonate can alter cellular metabolism by regulating the production of antioxidants and other protective compounds .
Molecular Mechanism
The molecular mechanism of methyl jasmonate involves its interaction with specific receptors and signaling pathways. Methyl jasmonate binds to receptors in the cell membrane and nucleus, activating a signaling cascade that leads to the induction of transcription factors and the regulation of gene expression . This process involves the activation of the jasmonate signaling pathway, which includes the SCFCOI1-JAZ co-receptor complex . Methyl jasmonate can also modulate enzyme activity, either inhibiting or activating specific enzymes involved in defense and metabolic processes . These molecular interactions result in the production of defense-related proteins and secondary metabolites that enhance the plant’s ability to withstand stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl jasmonate can change over time. Methyl jasmonate is relatively stable, but its effects on cellular function can vary depending on the duration of exposure and the specific conditions of the experiment . Studies have shown that methyl jasmonate can induce short-term defense responses, such as the production of volatile compounds and the activation of defense-related enzymes . Over longer periods, methyl jasmonate can lead to changes in gene expression and metabolic processes that enhance the plant’s ability to tolerate stress . Additionally, the stability and degradation of methyl jasmonate can influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of methyl jasmonate vary with different dosages in animal models. At lower doses, methyl jasmonate has been shown to have beneficial effects, such as anti-inflammatory and antinociceptive properties . At higher doses, methyl jasmonate can cause adverse effects, including behavioral changes and toxicity . Studies have demonstrated that methyl jasmonate is well-tolerated at doses up to 300 mg/kg in mice, but higher doses can lead to symptoms such as ataxia, sedation, and hyperventilation . These findings suggest that the dosage of methyl jasmonate is critical in determining its effects and potential therapeutic applications .
Metabolic Pathways
Methyl jasmonate is involved in several metabolic pathways, including the octadecanoid pathway and the phenylpropanoid pathway . The biosynthesis of methyl jasmonate begins with the release of α-linolenic acid from chloroplast membranes, followed by a series of enzymatic reactions that produce jasmonic acid and its methyl ester . Methyl jasmonate can also influence the metabolism of other compounds, such as phenolics and flavonoids, by regulating the activity of enzymes involved in their biosynthesis . These metabolic pathways play a crucial role in the plant’s defense responses and overall development .
Transport and Distribution
Methyl jasmonate is transported and distributed within cells and tissues through various mechanisms. It is highly volatile and can diffuse through the air to neighboring plants, where it is absorbed through the stomata or leaf cell cytoplasm . Within the plant, methyl jasmonate can be transported via the phloem and xylem, allowing it to reach different tissues and organs . Additionally, specific transporters and binding proteins, such as ATP-binding cassette (ABC) transporters, facilitate the movement of methyl jasmonate across cellular membranes . These transport mechanisms ensure the effective distribution of methyl jasmonate to sites where it is needed for defense and signaling .
Subcellular Localization
The subcellular localization of methyl jasmonate is essential for its activity and function. Methyl jasmonate is synthesized in multiple cellular compartments, including the chloroplasts, peroxisomes, and cytoplasm . Once produced, it can be transported to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . The localization of methyl jasmonate within specific organelles, such as the chloroplasts and mitochondria, also plays a role in its ability to regulate metabolic processes and defense responses . Targeting signals and post-translational modifications may direct methyl jasmonate to these compartments, ensuring its proper function within the cell .
Eigenschaften
IUPAC Name |
methyl 2-[3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h4-5,10-11H,3,6-9H2,1-2H3/b5-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWDNTWNSAZUDX-PLNGDYQASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC1C(CCC1=O)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CC1C(CCC1=O)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a sharp odor; [Merck Index], Colourless oily liquid; Powerful floral-herbaceous, sweet aroma | |
| Record name | Methyl jasmonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15514 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Methyl jasmonate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1399/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
BP: 110 °C at 0.2 mm Hg | |
| Details | Sigma-Aldrich; Product Search. Methyl jasmonate. Available from, as of Mar 28, 2013: https://www.sigmaaldrich.com/united-states.html | |
| Record name | Methyl Jasmonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8131 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
> 113 degrees C (> 235 degrees F) - closed cup | |
| Details | Sigma-Aldrich. Material Safety Data Sheet for Methyl Jasmonate version 5.0. Available from, as of April 1, 2013. https://www.sigmaaldrich.com/catalog/product/aldrich/392707?lang=en®ion=US | |
| Record name | Methyl Jasmonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8131 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in oils; Slightly soluble in water, Soluble (in ethanol) | |
| Record name | Methyl jasmonate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1399/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
Specific density: 1.021 at 22.6 °C/4 °C, 1.017-1.023 | |
| Details | Thomson/Micromedex. Drug Information for the Health Care Professional. Volume 1, Greenwood Village, CO. 2007., p. 910 | |
| Record name | Methyl Jasmonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8131 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Thomson/Micromedex. Drug Information for the Health Care Professional. Volume 1, Greenwood Village, CO. 2007., p. 910 | |
| Record name | Methyl jasmonate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1399/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Mechanism of Action |
Using the tomato pathotype of Alternaria alternata (Aa) and its AAL-toxin/tomato interaction as a model system, /the authors/ demonstrate a possible role for /jasmonic acid/ JA in susceptibility of plants against pathogens, which utilize host-specific toxins as virulence effectors. Disease development and in planta growth of the tomato pathotype of Aa were decreased in the def1 mutant, defective in biosynthesis of JA, compared with the wild-type (WT) cultivar. Exogenous methyl jasmonate (MeJA) application restored pathogen disease symptoms to the def1 mutant and led to increased disease in the WT. On the other hand, necrotic cell death was similarly induced by AAL-toxin both on def1 and WT, and MeJA application to the tomatoes did not affect the degree of cell death by the toxin. These results indicate that the JA-dependent signaling pathway is not involved in host basal defense responses against the tomato pathotype of Aa, but rather might affect pathogen acceptability via a toxin-independent manner. Data further suggest that JA has a promotional effect on susceptibility of tomato to toxigenic and necrotrophic pathogens, such that pathogens might utilize the JA signaling pathway for successful infection., ...WRKY plant-specific transcription factors, as one of the flagellin-inducible genes in /its non-host/ A. thaliana. Expression of WRKY41 is induced by inoculation with the incompatible pathogen P. syringae pv. tomato DC3000 (Pto) possessing AvrRpt2 and the non-host pathogens... Arabidopsis overexpressing WRKY41 showed enhanced resistance to the Pto wild-type but increased susceptibility to Erwinia carotovora EC1. WRKY41-overexpressing Arabidopsis constitutively expresses the PR5 gene, but suppresses the methyl jasmonate-induced PDF1.2 gene expression. These results demonstrate that WRKY41 may be a key regulator in the cross talk of salicylic acid and jasmonic acid pathways., Induction of cell death is an important component of plant defense against pathogens. There have been many reports on the role of phytohormones in pathogen-induced cell death, but jasmonic acid (JA) has not been implicated as a regulator of the response. Here, /investigators/ report the function of NbHB1, Nicotiana benthamiana homeobox1, in pathogen-induced cell death in connection with JA signaling. Involvement of NbHB1 in cell death was analyzed by gain- and loss-of-function studies using Agrobacterium-mediated transient overexpression and virus-induced gene silencing, respectively. Expression of NbHB1 following pathogen inoculations and various treatments was monitored by reverse transcription polymerase chain reaction. Transcript levels of NbHB1 were upregulated by infection with virulent and avirulent bacterial pathogens. Ectopic expression of NbHB1 accelerated cell death following treatment with darkness, methyl jasmonate, or pathogen inoculation. Conversely, when NbHB1 was silenced, pathogen-induced cell death was delayed. NbHB1-induced cell death was also delayed by silencing of NbCOI1, indicating a requirement for JA-mediated signaling. Overexpression of the domain-deleted proteins of NbHB1 revealed that the homeodomain, leucine zipper, and part of the variable N-terminal region were necessary for NbHB1 functionality. These results strongly suggest the role of NbHB1 in pathogen-induced plant cell death via the JA-mediated signaling pathway., In this study, /the authors/ employed high throughput Illumina sequencing to identify miRNAs from Taxus chinensis (T. chinensis) cells to investigate the effect of the taxoid elicitor methyl jasmonate (MJ) on miRNA expression. In a dataset of approximately 6.6 million sequences, a total of 58 miRNAs, belonging to 25 families were identified. A majority of them are conserved between angiosperms and gymnosperms. However, two miRNAs (miR1310 and miR1314) appear gymnosperm-specific, with miR1314 likely to exist as a cluster. MJ treatment significantly affected the expression of specific miRNAs; 14 miRNAs from 7 different families (miR156, miR168, miR169, miR172, miR396, miR480 and mir1310) were down regulated whereas 3 miRNAs from 2 families (miR164 and miR390) were up regulated., For more Mechanism of Action (Complete) data for Methyl Jasmonate (13 total), please visit the HSDB record page. | |
| Details | PMID:19393185, Qiu D et al; Gene 436(1-2):37-44 (2009) | |
| Record name | Methyl Jasmonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8131 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
20073-13-6, 39924-52-2, 1211-29-6 | |
| Record name | Cyclopentaneacetic acid, 3-oxo-2-(2Z)-2-penten-1-yl-, methyl ester, (1R,2R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopentaneacetic acid, 3-oxo-2-(2-penten-1-yl)-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl [1α,2β(Z)]-(±)-3-oxo-2-(pent-2-enyl)cyclopentaneacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.528 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl 3-oxo-2-(pent-2-enyl)cyclopentaneacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.714 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl Jasmonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8131 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B3026685.png)
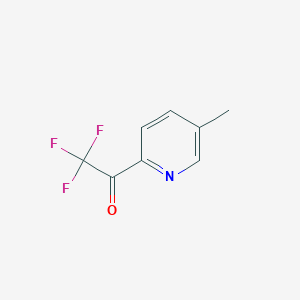

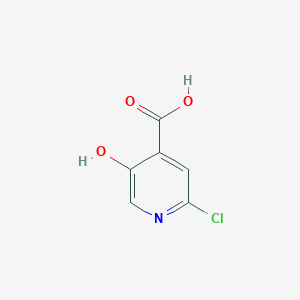
![[1-(4-Methylpyridin-2-yl)cyclopropyl]methanamine](/img/structure/B3026692.png)
